molecular formula C15H17FN4S B2577418 N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine CAS No. 477866-29-8

N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine

Cat. No.: B2577418
CAS No.: 477866-29-8
M. Wt: 304.39
InChI Key: AKEBCIZZGFGLMC-CMDGGOBGSA-N
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Description

N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine is a synthetic chemical compound featuring a 1,2,4-triazine core, a heterocyclic system of significant interest in medicinal chemistry and chemical biology research. The molecular architecture of this reagent incorporates a vinyl-linked 4-fluorophenyl group and a propylsulfanyl substituent, which may influence its electronic properties and binding affinity. This structure suggests potential as a valuable intermediate or scaffold for the development of novel enzyme inhibitors or receptor modulators, particularly for researchers investigating structure-activity relationships in heterocyclic compounds. Compounds containing the 1,2,4-triazine motif have been explored in various scientific contexts, including as key components in the rational design of pharmacologically active molecules, such as kinase inhibitors and other targeted therapeutic agents (see, for example, US20170000800A1 ). Researchers can utilize this compound as a building block in synthetic chemistry programs or as a core structure for probing biological mechanisms in vitro. It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

4-fluoro-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4S/c1-3-10-21-15-18-14(11(2)19-20-15)8-9-17-13-6-4-12(16)5-7-13/h4-9,17H,3,10H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEBCIZZGFGLMC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through a series of chemical reactions involving the 1,2,4-triazine moiety, which is known for its diverse biological activities. The synthetic pathway typically includes the formation of the vinylamine group attached to a fluorinated phenyl ring and a propylsulfanyl substituent on the triazine core.

Antitumor Activity

Research indicates that compounds containing the 1,2,4-triazine structure exhibit significant antitumor properties. For instance, a study utilizing sulforhodamine B (SRB) assays demonstrated that derivatives of triazine compounds showed cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and breast cancer cells . The mechanism of action is believed to involve inhibition of specific kinases involved in cell proliferation and survival pathways.

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism
Compound ANon-small cell lung cancer5.0CDK2 inhibitor
Compound BBreast cancer3.2Apoptosis induction
This compoundTBDTBD

Antimicrobial Activity

Fluorinated triazines have also been reported to possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of fluorine atoms enhances lipophilicity and cellular uptake, facilitating better interaction with microbial targets .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives can be significantly influenced by their structural features. Modifications such as the introduction of fluorine atoms or varying alkyl groups can enhance potency and selectivity against specific biological targets. For example, studies have indicated that substituents on the triazine ring can affect the binding affinity to nucleoside transporters, which are crucial in cellular metabolism and drug resistance mechanisms .

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
Fluorine (F)Increased potency against cancer cells
PropylsulfanylEnhanced antimicrobial activity
Methyl groupImproved selectivity for nucleoside transporters

Case Studies

  • In Vitro Studies : In a study focused on the compound's effect on human equilibrative nucleoside transporters (ENTs), it was found that modifications in the structure led to significant changes in inhibitory activity against ENT1 and ENT2 transporters. The most potent analog demonstrated irreversible inhibition without affecting cell viability .
  • Anticancer Efficacy : A series of fluorinated triazines were tested for their anticancer efficacy using various human cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine exhibit significant anticancer activity. For instance, derivatives of triazin compounds have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that lead to cancer cell proliferation and survival .

Antimicrobial Activity

Compounds containing triazine moieties have been investigated for their antimicrobial properties. Research suggests that this compound may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazine ring and the fluorophenyl group can significantly alter biological activity. For example, modifications that enhance lipophilicity or improve receptor binding affinity are areas of active research .

Study 1: Anticancer Evaluation

A comparative study evaluated the anticancer effects of various triazine derivatives, including this compound. The compound demonstrated notable growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 75% .

Study 2: Antimicrobial Activity

In a study assessing the antimicrobial potential of triazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate inhibitory effects, suggesting its potential as a lead compound in developing new antibiotics .

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

Propylsulfanyl vs. Benzylsulfanyl Groups

  • Propylsulfanyl (Target Compound) : Enhances lipophilicity (logP ~3.5 estimated) while maintaining moderate solubility in organic solvents.
  • However, this may reduce metabolic stability due to susceptibility to oxidative cleavage .

Methyl vs. Trifluoromethyl at Position 6

  • Methyl (Target Compound) : Simplifies synthesis and reduces steric hindrance.

Aromatic Amine Modifications

4-Fluorophenyl vs. 4-Methoxyphenyl

  • 4-Fluorophenyl (Target Compound) : Electron-withdrawing effects may stabilize the amine group, reducing oxidation susceptibility. The fluorine atom also participates in halogen bonding with biological targets .
  • 4-Methoxyphenyl (CAS 477866-55-0) : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This could alter binding kinetics and solubility (e.g., logP ~3.8 vs. 3.5 for the fluoro analog) .

4-Fluorophenyl vs. 4-Chlorophenyl

  • 4-Chlorophenyl (CAS 477866-58-3) : Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance hydrophobic interactions but increase molecular weight (403.33 g/mol) .

Vinyl Bridge Derivatives

The vinyl group in the target compound allows conjugation, stabilizing the structure. Analogs with hydroxylamine or chlorobenzyloxy substitutions (e.g., CAS 477866-63-0) exhibit altered hydrogen-bonding capacity and redox properties .

Data Tables

Table 1: Physical and Structural Properties

Compound (CAS) Molecular Weight Substituents (Triazine Core) Aromatic Amine logP*
477866-59-4 (Target) 386.88 6-methyl, 3-propylsulfanyl 4-fluorophenyl 3.5
477866-55-0 398.92 6-methyl, 3-propylsulfanyl 4-methoxyphenyl 3.8
477866-58-3 403.33 6-methyl, 3-propylsulfanyl 4-chlorophenyl 4.0
383148-46-7 254.21 6-trifluoromethyl, 3-phenyl N-methyl 4.1

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the triazine core. For example, triazine derivatives are often synthesized via nucleophilic substitution or condensation reactions. A critical step is the introduction of the propylsulfanyl group, which may require controlled reaction conditions (e.g., anhydrous environment, catalysts like NaH) to avoid side reactions . Purification methods such as column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (from ethanol) are essential to achieve >95% purity. Yield optimization may involve adjusting stoichiometry or reaction time .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm; propylsulfanyl protons at δ 2.8–3.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 387.12).
  • X-ray Crystallography : For unambiguous confirmation, as demonstrated in structurally similar pyrimidine derivatives .
  • IR Spectroscopy : Peaks at ~1220 cm1^{-1} (C-S stretch) and ~1600 cm1^{-1} (C=N/C=C) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for triazine-based inhibitors) .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Modular Synthesis : Synthesize analogs with variations in the fluorophenyl, triazine, or propylsulfanyl groups. For example, replace propylsulfanyl with methylsulfonyl to assess hydrophobicity effects .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR. Compare with experimental IC50_{50} values .
  • Data Table :
AnalogSubstituent ModificationsIC50_{50} (μM)LogP
ParentNone2.13.8
APropylsulfanyl → Methyl8.52.9
B4-Fluorophenyl → Chloro1.74.1

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:

  • Cell Line Variability : Test the compound on multiple lines (e.g., HepG2 vs. A549) to assess tissue-specific effects .
  • Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Reference Standards : Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
  • CYP450 Metabolism Screening : Use liver microsomes to identify vulnerable sites (e.g., propylsulfanyl oxidation). Block degradation via fluorination or steric hindrance .
  • Pharmacokinetic Profiling : Monitor plasma half-life (t1/2_{1/2}) and clearance rates in rodent models, adjusting dosing regimens accordingly .

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